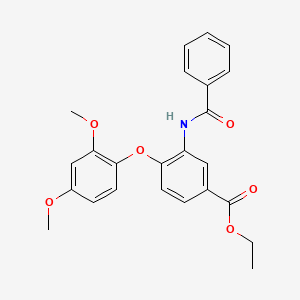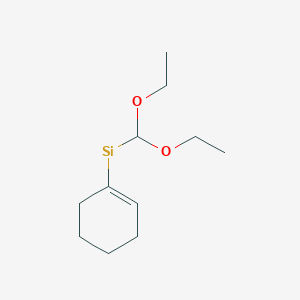
CID 78060533
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78060533” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Análisis De Reacciones Químicas
CID 78060533 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 78060533 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological targets. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of CID 78060533 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used. Understanding the precise mechanism of action requires detailed studies, including biochemical assays and molecular modeling.
Comparación Con Compuestos Similares
CID 78060533 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in terms of their reactivity, biological activity, or physical properties. By comparing this compound with these related compounds, researchers can gain insights into its specific advantages and potential applications. Some similar compounds might include those with analogous chemical structures or those that target similar biological pathways.
Propiedades
Fórmula molecular |
C11H20O2Si |
|---|---|
Peso molecular |
212.36 g/mol |
InChI |
InChI=1S/C11H20O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 |
Clave InChI |
GGJNLTLWFMHENS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)[Si]C1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)


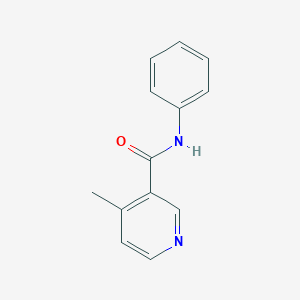
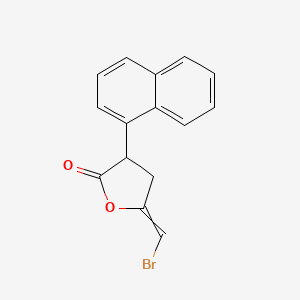
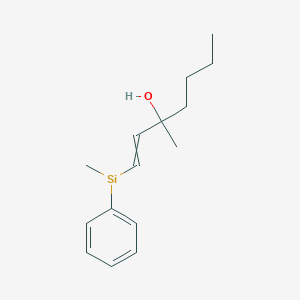
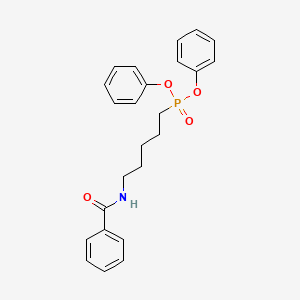
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)


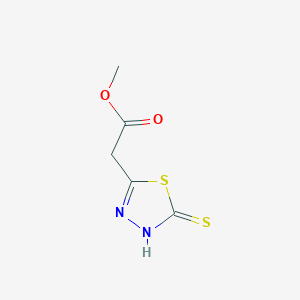
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
